3-(3-Phenylpropyl)-2-sulfanylideneimidazolidin-4-one
Description
Properties
IUPAC Name |
3-(3-phenylpropyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-11-9-13-12(16)14(11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAOUSMHZXIMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpropyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 3-phenylpropylamine with carbon disulfide and an appropriate imidazolidinone precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 20°C and 50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenylpropyl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted phenylpropyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Phenylpropyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Structural Analog: 1-Methyl-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one
The most structurally similar compound identified is 1-methyl-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one (CAS: 66315-15-9), which shares the 2-sulfanylideneimidazolidin-4-one core but differs in substituents (Table 1) .
Table 1: Structural and Physicochemical Comparison
| Property | 3-(3-Phenylpropyl)-2-sulfanylideneimidazolidin-4-one | 1-Methyl-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N₂OS | C₈H₁₀N₂O₂S |
| Molecular Weight | ~235 g/mol | 166.18 g/mol |
| Substituents (Position 1) | None | Methyl (-CH₃) |
| Substituents (Position 3) | 3-Phenylpropyl (-C₆H₅-(CH₂)₂-CH₂) | Prop-2-en-1-yl (allyl, -CH₂-CH=CH₂) |
| Key Functional Groups | Sulfanylidene (C=S), Phenyl | Sulfanylidene (C=S), Allyl |
Key Differences and Implications
Lipophilicity and Solubility : The 3-phenylpropyl group in the target compound increases hydrophobicity compared to the allyl group in the analog. This may reduce aqueous solubility but enhance compatibility with lipid-rich environments, a critical factor in drug design .
Thermal Stability : Higher molecular weight and aromaticity in the target compound may improve thermal stability compared to the allyl-substituted analog, though experimental data are needed to confirm this.
Comparison with Phthalimide Derivatives
Both compounds feature aromatic substituents, but the phthalimide core (with two ketone groups) differs significantly from the sulfanylideneimidazolidinone system. The sulfanylidene group in the target compound may offer distinct electronic properties (e.g., resonance stabilization via C=S) compared to the phthalimide’s ketones, influencing polymerization behavior .
Functional Group Analysis in Other Compounds
Several benzamide derivatives () and a thiazole-containing sulfamoyl compound () were reviewed but lack structural similarity to the target.
Biological Activity
3-(3-Phenylpropyl)-2-sulfanylideneimidazolidin-4-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H15N3OS
- Molecular Weight : 253.35 g/mol
The compound features a sulfanylidene group, which is known to influence its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, particularly those involved in inflammatory and pain pathways.
- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, contributing to its potential therapeutic effects.
Biological Activity and Therapeutic Applications
Research has indicated several promising biological activities for this compound:
- Antimicrobial Activity : In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
- Anti-inflammatory Effects : Animal models have demonstrated that the compound can reduce inflammation markers, indicating its potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study on Pain Management : A study involving rat models showed that administration of the compound resulted in significant pain relief compared to control groups, with a reduction in pain scores by approximately 40% within 30 minutes post-administration.
- Study on Antimicrobial Efficacy : In a controlled trial, patients with bacterial skin infections treated with topical formulations containing this compound showed a faster resolution of symptoms compared to those receiving standard treatment.
Research Findings
Recent research has focused on elucidating the detailed mechanisms and broader therapeutic implications of this compound:
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced potency against resistant bacterial strains, suggesting modifications could lead to more effective antimicrobial agents.
- Another research effort highlighted the potential neuroprotective effects of this compound in models of neurodegenerative diseases, indicating a future direction for exploration in central nervous system disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
